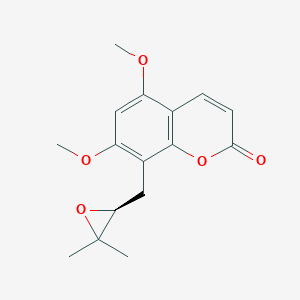

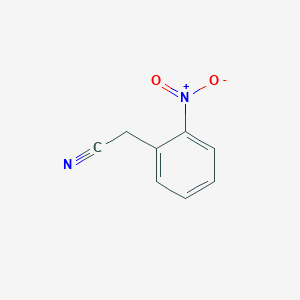

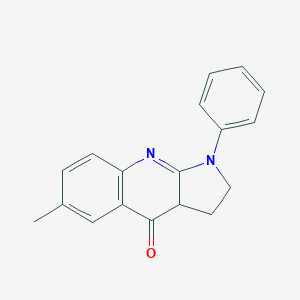

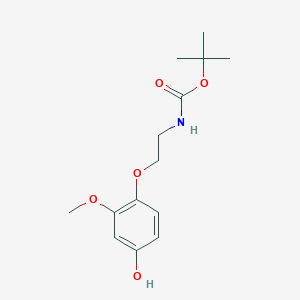

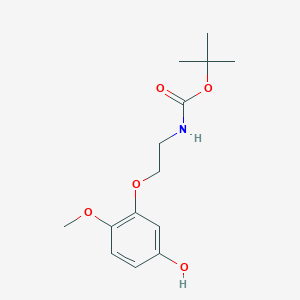

![molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one CAS No. 160141-21-9](/img/structure/B16230.png)

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives, including 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, often involves multi-step chemical reactions that ensure the introduction of specific functional groups at designated positions on the morpholine ring. For instance, Kotan and Yüksek (2016) detailed the synthesis of a morpholine derivative through reactions of certain precursors with morpholine and formaldehyde, highlighting the critical steps in obtaining the desired compound structure. Their work emphasizes the importance of precise conditions in achieving high purity and yield of the morpholine derivatives (Gül Kotan & H. Yüksek, 2016).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including the 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, is often determined using various spectroscopic methods such as IR, NMR (both ^1H and ^13C), and mass spectrometry. These techniques provide detailed information on the molecular framework, functional groups, and stereochemistry of the synthesized compounds. The study by Kotan and Yüksek (2016) utilized these methods to confirm the structure of the synthesized morpholine derivative, showcasing the compound's intricate molecular architecture and the efficacy of these analytical techniques in structure elucidation.

Chemical Reactions and Properties

Morpholine derivatives, including 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one, participate in various chemical reactions that are crucial for their applications in synthesis and drug development. These reactions include but are not limited to, cycloadditions, substitutions, and transformations under different conditions, which can alter their chemical structure and functional properties. The research by Albanese et al. (2010) on the synthesis of enantiomerically pure morpholine derivatives demonstrates the versatility of these compounds in organic synthesis, highlighting their reactivity and potential as intermediates in the production of complex molecules (D. Albanese et al., 2010).

Wissenschaftliche Forschungsanwendungen

Morpholine and Piperazine Derivatives in Medicinal Chemistry

Morpholine and its analogues, including piperazine derivatives, have been extensively studied for their diverse pharmacological activities. These compounds serve as essential scaffolds in medicinal chemistry, offering a broad spectrum of therapeutic potential. The research emphasizes their application across various domains, including antitumor, antimicrobial, and CNS (central nervous system) disorders, showcasing their versatility in drug design and development (Mohammed et al., 2015).

Phosphorus-containing Polymers for Biomedical Applications

In the field of biomaterials, phosphorus-containing organic materials, including those derived from or related to morpholine structures, have attracted significant attention. These materials are prized for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for various biomedical applications such as dentistry, regenerative medicine, and drug delivery. This underscores the importance of morpholine derivatives in developing new, functional materials for healthcare applications (Monge et al., 2011).

BODIPY-Based Materials for OLEDs

While not directly related to the compound , research on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials illustrates the broader context of organic semiconductors in scientific applications. These materials have been explored for their potential in organic light-emitting diodes (OLEDs), with morpholine derivatives potentially contributing to the synthesis and functionalization of such materials. This area highlights the role of sophisticated organic compounds in advancing optoelectronic devices (Squeo & Pasini, 2020).

Safety And Hazards

The t-Boc group is commonly used in solid-phase peptide synthesis, requiring the use of more acid-stable groups for side chain protection in orthogonal strategies3. The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA), or triethylamine (TEA)3.

Zukünftige Richtungen

The t-Boc protected maleimide copolymers have been investigated as thermally stable, deep UV resists in high sensitivity11. These copolymers combine capability of high resolution with high sensitivity in the deep UV region and thermal stability above 200°C along with high oxygen reactive ion etching (RIE) resistance11.

Please note that this analysis is based on the information available and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVMIOUSVTTYEW-QVDQXJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570349 | |

| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one | |

CAS RN |

160141-21-9 | |

| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.